molecular formula C10H8N2O3 B8615124 2-(Allyloxy)-4-nitrobenzonitrile

2-(Allyloxy)-4-nitrobenzonitrile

Cat. No.: B8615124
M. Wt: 204.18 g/mol
InChI Key: HLPXACVEKAQVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allyloxy)-4-nitrobenzonitrile is a benzonitrile derivative featuring an allyloxy group at the 2-position and a nitro group at the 4-position of the aromatic ring.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-nitro-2-prop-2-enoxybenzonitrile

InChI

InChI=1S/C10H8N2O3/c1-2-5-15-10-6-9(12(13)14)4-3-8(10)7-11/h2-4,6H,1,5H2

InChI Key

HLPXACVEKAQVFI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Benzonitrile Derivatives

Compound Name Molecular Weight (g/mol) Substituents Key Applications/Reactivity Hazards
This compound ~290–310 (estimated) Allyloxy, Nitro, CN Cross-coupling, amine synthesis Unknown
4-(2-Nitrophenoxy)benzonitrile (AG007SL4) Not provided Nitrophenoxy, CN Laboratory synthesis H302, H315, H319, H335
β-Ketoester 8 (2-(Allyloxy)ethyl) Varies Allyloxy ester Protecting group Depends on R group
4-(((4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)METHYL)BENZONITRILE 333.42 Triazolylthio-methyl, CN Pharmacological intermediates Not specified

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